molecular formula C9H12N2O2 B032637 1-(2-Furoyl)piperazine CAS No. 40172-95-0

1-(2-Furoyl)piperazine

Cat. No. B032637
Key on ui cas rn: 40172-95-0
M. Wt: 180.2 g/mol
InChI Key: SADPINFEWFPMEA-UHFFFAOYSA-N
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Patent
US05919931

Procedure details

To a suspension of piperazine (69.68 g, 0.8091 mol) in xylenes (100 mL) was added (50.00 g, 0.3965 mol) of methyl 2-furoate. The formed reaction mixture was refluxed for 18 hours. The unreacted piperazine was filtered and the filtrate was concentrated under vacuum to give 47.0 g (0.2608 mol) of required product (64% yield).
Quantity
69.68 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12](OC)=[O:13]>>[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
69.68 g
Type
reactant
Smiles
N1CCNCC1
Name
xylenes
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The unreacted piperazine was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2608 mol
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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